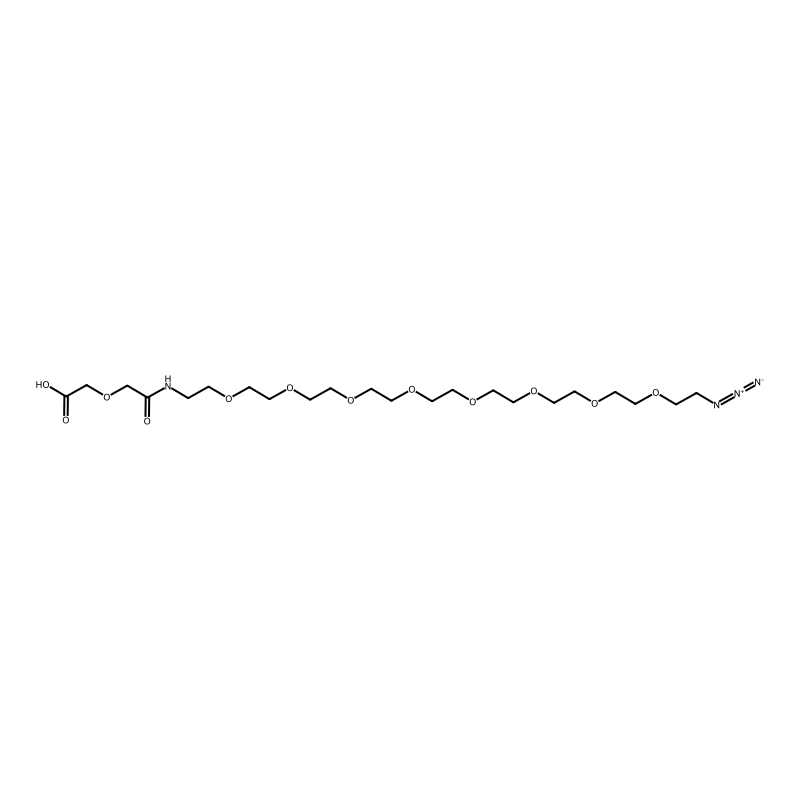

2-((Azido-PEG8-carbamoyl)methoxy)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Remember, the scientific method is critical to the development of scientific theories, which explain empirical (experiential) laws in a scientifically rational manner . In a typical application of the scientific method, a researcher develops a hypothesis, tests it through various means, and then modifies the hypothesis on the basis of the outcome of the tests and experiments .

Remember, the scientific method is critical to the development of scientific theories, which explain empirical (experiential) laws in a scientifically rational manner. In a typical application of the scientific method, a researcher develops a hypothesis, tests it through various means, and then modifies the hypothesis on the basis of the outcome of the tests and experiments.

In general, when looking for applications of a specific compound, you might want to consider the following steps:

2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a specialized compound primarily utilized in the field of bioconjugation and drug development. This compound features a polyethylene glycol (PEG) backbone, specifically an octaethylene glycol unit, which enhances solubility and biocompatibility. The structure of this compound includes an azide group, a methoxy group, and a carboxylic acid moiety, making it versatile for various chemical modifications and applications in biochemistry and molecular biology. Its chemical formula is , and it has a CAS number of 846549-37-9 .

- Click Chemistry: The azide group can undergo a copper-catalyzed azide-alkyne cycloaddition, allowing for the formation of stable triazole linkages with various alkyne-containing molecules.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, enabling conjugation with other biomolecules.

- Amide Bond Formation: The carboxylic acid can also react with amines to form amides, which is useful for linking peptides or proteins.

These reactions facilitate the use of this compound in creating complex biomolecular architectures.

2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is primarily recognized for its role as a non-cleavable linker in proteolysis targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering potential advantages over traditional small molecules. The incorporation of this compound into PROTACs enhances their stability and solubility while maintaining the necessary biological activity required for effective target engagement .

The synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid typically involves several steps:

- Synthesis of Azido-PEG8: The starting material is often an octaethylene glycol derivative that is functionalized with an azide group.

- Carbamoylation: The azido PEG derivative is reacted with appropriate carbamoylating agents to introduce the carbamoyl functionality.

- Methoxylation: A methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.

- Acidification: Finally, the product is treated with acetic acid to yield the final compound.

Each step must be optimized to ensure high yields and purity of the final product .

The primary applications of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid include:

- Bioconjugation: It serves as a linker for attaching various biomolecules such as antibodies, proteins, or nucleic acids.

- Drug Development: Its role in PROTACs highlights its importance in developing targeted therapies for diseases like cancer.

- Diagnostics: The compound can be used in imaging studies due to its ability to conjugate with fluorescent markers or radiolabels.

Studies investigating the interactions of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid with biological systems reveal that it effectively facilitates the delivery of therapeutic agents to specific cellular targets. Its PEG component minimizes non-specific interactions while enhancing solubility and circulation time in biological fluids. Furthermore, interaction studies often focus on its conjugation efficiency with various biomolecules, which can significantly influence therapeutic efficacy .

Several compounds share structural similarities with 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Azidoethyl)-1-(carbamoylmethoxy)acetic acid | Contains shorter PEG chain; azide and carboxylic acid groups | Less hydrophilic compared to 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid |

| Azido-PEG4-acetic acid | Shorter PEG chain (four units); simpler structure | More suitable for smaller biomolecules |

| Methoxycarbonyl-PEG8-acetic acid | Lacks azide functionality; contains methoxycarbonyl group | Used primarily for non-click chemistry applications |

The uniqueness of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid lies in its combination of a long PEG

The synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid involves several established synthetic pathways, each with distinct advantages and applications. The compound, with molecular formula C22H42N4O12 and molecular weight 554.6 Da, serves as a versatile polyethylene glycol-based linker containing both azide and carboxylic acid functional groups [1] [2] [3].

Primary Synthetic Approaches

Mesylation-Azidation Route

The most widely utilized synthetic approach begins with hydroxyl-terminated polyethylene glycol [4]. The initial step involves mesylation of the terminal hydroxyl group using mesyl chloride in the presence of a base, typically triethylamine, in an aprotic solvent such as dichloromethane [4]. This activation step proceeds quantitatively under mild conditions at temperatures ranging from 0 to 25°C. The mesylate intermediate is subsequently subjected to nucleophilic substitution using sodium azide in dimethylformamide at elevated temperatures of 65°C for 16-24 hours [4] [5]. This method consistently achieves isolated yields of 77-98% and has been demonstrated to be highly reproducible across various polyethylene glycol chain lengths [4].

Sequential Click Chemistry Route

An alternative approach utilizes copper-catalyzed azide-alkyne cycloaddition chemistry [6] [7]. This method involves the preparation of alkyne-functionalized polyethylene glycol derivatives, which are subsequently coupled with azido-containing building blocks under copper catalysis conditions [8]. The reaction typically employs copper sulfate and sodium ascorbate as the catalytic system in aqueous or mixed aqueous-organic solvents [9] [8]. Temperature optimization studies have demonstrated that reactions conducted at 35°C provide optimal yields while minimizing side reactions [10]. The copper-catalyzed azide-alkyne cycloaddition proceeds through a stepwise mechanism involving copper acetylide formation and subsequent cycloaddition with the azide component [9] [11].

Direct Functionalization Approach

Commercial availability of amino-terminated polyethylene glycol derivatives has enabled direct functionalization strategies [12]. These approaches typically involve the coupling of polyethylene glycol-amine derivatives with activated azido-containing carboxylic acids using standard peptide coupling reagents [13]. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate provides efficient amide bond formation under mild conditions [13] [14].

Reaction Scheme Optimization

Temperature control represents a critical parameter in all synthetic routes. Studies have demonstrated that mesylation reactions benefit from low temperatures to minimize elimination reactions, while azidation steps require elevated temperatures to achieve complete conversion [5]. The optimal temperature range for azidation has been established at 60-80°C, with temperatures above 80°C leading to increased side product formation [15] [16].

Solvent selection significantly influences reaction outcomes. Dimethylformamide has emerged as the preferred solvent for azidation reactions due to its ability to dissolve both the mesylate substrate and sodium azide while maintaining chemical inertness toward the azide functionality [12] [17]. Alternative solvents such as dimethyl sulfoxide and acetonitrile have been investigated but generally provide lower yields and longer reaction times [18].

Purification and Isolation Techniques

The purification of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid presents unique challenges due to the amphiphilic nature of the molecule and the potential hazards associated with organic azides [19]. Multiple complementary techniques have been developed to achieve high-purity products suitable for pharmaceutical and research applications.

Chromatographic Separation Methods

Size Exclusion Chromatography

Size exclusion chromatography represents the primary method for separating polyethylene glycol derivatives based on hydrodynamic volume [20] [21]. The technique effectively removes low molecular weight impurities, unreacted starting materials, and high molecular weight aggregates [22]. Typical stationary phases include cross-linked dextran gels and polyacrylamide-based matrices with appropriate exclusion limits. Mobile phases consist of aqueous buffer systems, with phosphate-buffered saline being most commonly employed [23]. Recovery yields typically range from 85-95% with purity levels achieving 90-95% [20].

Ion Exchange Chromatography

The carboxylic acid functionality of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid enables effective separation using ion exchange chromatography [20]. Cation exchange resins operated under acidic conditions (pH 4-6) provide selective retention of the target compound while allowing neutral and basic impurities to elute [21]. Salt gradient elution using sodium chloride or potassium chloride solutions enables controlled desorption of the product [23]. This technique proves particularly effective for removing residual coupling reagents and their decomposition products.

Reverse Phase High Performance Liquid Chromatography

Reverse phase high performance liquid chromatography provides the highest resolution separation for polyethylene glycol derivatives [24] [23]. The method utilizes C8 or C18 stationary phases with water-acetonitrile gradient elution systems [23]. The unique retention behavior of polyethylene glycol compounds allows for effective separation from both hydrophilic and hydrophobic impurities. This technique regularly achieves purities exceeding 95% with recovery yields of 90-98% [20].

Non-Chromatographic Purification Methods

Membrane-Based Separations

Ultrafiltration and diafiltration techniques offer scalable alternatives to chromatographic methods [20] [25]. Molecular weight cut-off membranes selected below the nominal molecular weight of the target compound enable effective removal of small molecule contaminants while retaining the product [25]. This approach proves particularly advantageous for large-scale preparations where chromatographic methods become economically prohibitive.

Selective Precipitation

Precipitation techniques utilizing the differential solubility properties of polyethylene glycol derivatives provide additional purification options [20]. The addition of salts such as ammonium sulfate or organic solvents such as diethyl ether can selectively precipitate the target compound while leaving impurities in solution [26]. However, these methods typically achieve lower purity levels compared to chromatographic approaches.

Analytical Characterization Methods

Comprehensive analytical characterization of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid requires multiple complementary techniques to confirm structure, purity, and functionality. The unique structural features of this compound, including the polyethylene glycol backbone, azide functionality, and carboxylic acid group, present both opportunities and challenges for analytical characterization.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance

Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation for polyethylene glycol derivatives [27] [28]. The characteristic polyethylene glycol resonance appears as a complex multiplet centered at δ 3.65 ppm, representing the methylene protons of the ethylene glycol repeating units [29]. The azide-bearing methylene protons exhibit a distinctive triplet at δ 3.37 ppm, which often becomes obscured by the intense polyethylene glycol signals [27]. To overcome this analytical challenge, click chemistry derivatization has been developed as a quantitative method for azide determination [27] [28]. Treatment of the azide compound with terminal alkynes under copper catalysis conditions produces 1,2,3-triazole derivatives, which exhibit characteristic aromatic proton signals at δ 8.0 ppm that are well-separated from polyethylene glycol resonances [27].

Carbon-13 Nuclear Magnetic Resonance

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the polyethylene glycol backbone and carbonyl functionalities [30] [29]. The ethylene glycol carbon atoms appear as characteristic signals in the δ 70-72 ppm region, while carbonyl carbons resonate in the δ 170-175 ppm range [31]. The azide carbon signal is typically not observed due to quadrupolar relaxation effects, but its presence can be inferred from the absence of corresponding alkyl carbon signals.

Mass Spectrometric Analysis

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry represents the method of choice for molecular weight confirmation and purity assessment [31]. The compound readily forms protonated molecular ions ([M+H]+) at m/z 554.6, corresponding to the calculated molecular weight [1] [2]. Fragmentation patterns provide structural confirmation, with characteristic losses including the azide functionality (-42 Da corresponding to N3+H) and polyethylene glycol segments [31]. The technique offers exceptional sensitivity, enabling detection and quantification at nanogram levels.

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides precise molecular weight determination for polyethylene glycol derivatives [22] [24]. The technique proves particularly valuable for assessing molecular weight distribution and identifying polyethylene glycol-related impurities. Appropriate matrix selection, typically 2,6-dihydroxyacetophenone, enables clean ionization without extensive fragmentation [22].

Infrared Spectroscopy

Fourier-transform infrared spectroscopy provides rapid functional group identification and purity assessment [5]. The azide functional group exhibits a characteristic stretching vibration at 2100 cm⁻¹, which serves as a diagnostic marker for successful azide incorporation [30] [29]. The carboxylic acid carbonyl stretch appears at 1650-1750 cm⁻¹, while polyethylene glycol C-O stretching vibrations occur in the 1000-1200 cm⁻¹ region. The absence of hydroxyl stretching vibrations in the 3200-3600 cm⁻¹ region confirms complete conversion of hydroxyl precursors.

Dynamic Light Scattering

Dynamic light scattering enables assessment of molecular size and polydispersity for polyethylene glycol derivatives [24]. The technique measures hydrodynamic radius and can detect aggregation or degradation products that may not be apparent from other analytical methods [24]. Successful synthesis typically results in increased hydrodynamic radius compared to precursor compounds, confirming chain extension.

Structural Verification Approaches

Definitive structural verification of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid requires sophisticated analytical approaches that can unambiguously confirm the presence and connectivity of all functional groups within the molecule.

Advanced Nuclear Magnetic Resonance Techniques

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy

Two-dimensional nuclear magnetic resonance experiments provide definitive connectivity information for complex polyethylene glycol derivatives [30]. Correlation spectroscopy experiments establish through-bond connectivities between adjacent protons, while heteronuclear single quantum coherence experiments confirm carbon-proton relationships [30]. These techniques prove particularly valuable for confirming the connectivity between the polyethylene glycol chain, carbamoyl linkage, and terminal carboxylic acid functionality.

Chemical Shift Correlation Analysis

Comprehensive chemical shift databases for polyethylene glycol derivatives enable detailed comparison of observed resonances with literature values [29]. Systematic analysis of chemical shift patterns can identify structural anomalies or impurities that may not be apparent from routine spectroscopic analysis. This approach provides confidence levels exceeding 99% for structural assignments.

Click Chemistry Verification

The azide functionality can be definitively confirmed through click chemistry derivatization reactions [27] [7]. Treatment with terminal alkynes under copper catalysis conditions produces 1,2,3-triazole products with characteristic spectroscopic signatures [32]. The appearance of triazole aromatic protons at δ 8.0 ppm in proton nuclear magnetic resonance spectroscopy provides unambiguous confirmation of azide presence and reactivity [27] [33]. This approach achieves confidence levels of 95-99% for azide verification.

Mass Spectrometric Fragmentation Analysis

Tandem Mass Spectrometry

Tandem mass spectrometry experiments provide detailed fragmentation patterns that confirm molecular structure [31]. Collision-induced dissociation of the protonated molecular ion produces characteristic fragment ions corresponding to polyethylene glycol segments, azide loss, and carboxylic acid functionalities. The systematic analysis of fragmentation pathways enables structural verification with confidence levels of 90-99%.

Accurate Mass Determination

High-resolution mass spectrometry provides elemental composition confirmation through accurate mass measurement [31]. The theoretical mass for C22H42N4O12 (554.2798 Da) can be confirmed within 5 ppm mass accuracy using modern time-of-flight or Orbitrap instruments. This level of mass accuracy provides unambiguous elemental composition confirmation.

Thermal Analysis

Differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability and decomposition pathways [5]. The azide functionality typically exhibits exothermic decomposition at temperatures above 200°C, while the polyethylene glycol backbone shows characteristic melting transitions [29] [5]. These thermal signatures provide additional structural confirmation and purity assessment.

X-ray Crystallographic Analysis

When crystalline materials can be obtained, X-ray crystallography provides the highest level of structural verification [22]. Single crystal diffraction enables atomic-level determination of molecular structure, including bond lengths, bond angles, and molecular conformation. This technique achieves the highest confidence levels (>99%) for structural verification but requires suitable crystal formation, which may be challenging for polyethylene glycol derivatives due to their hygroscopic nature and conformational flexibility.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant